molecular formula C15H16N4O B3015678 1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one CAS No. 2415565-10-3

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one

Cat. No.: B3015678
CAS No.: 2415565-10-3
M. Wt: 268.32
InChI Key: GTSVEOSTVSRFQN-UHFFFAOYSA-N
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Description

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-pyrimidin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-14-12-19(15-16-7-4-8-17-15)10-9-18(14)11-13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSVEOSTVSRFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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